(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C23H27NO6 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption to Soil and Organic Matter
A review of experiments involving sorption of phenoxy herbicides, including those related to the structure of (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are significant sorbents. This understanding is crucial for assessing environmental persistence and mobility of similar compounds (Werner, Garratt, & Pigott, 2012).
Environmental Occurrence and Fate of Phenolic Compounds
Synthetic phenolic antioxidants (SPAs), sharing structural similarities with the compound , have been widely studied for their environmental occurrence, fate, and human exposure. This research is critical for understanding the environmental impact and potential human health risks associated with the use of phenolic compounds in various applications (Liu & Mabury, 2020).
Bioavailability and Biological Activities
Research on p-Coumaric acid and its conjugates, which have structural parallels to the compound of interest, highlights the significance of studying the occurrence, bioavailability, and bioaccessibility of phenolic compounds. These studies offer insights into their potential uses based on antioxidant, anti-cancer, and other biological activities, which could guide research on similar compounds (Pei, Ou, Huang, & Ou, 2016).
Wastewater Treatment in the Pesticide Industry
Investigations into treatment options for wastewater produced by the pesticide industry, which include compounds with phenoxy structures, underline the importance of developing efficient methods for removing toxic pollutants from water. These methods can significantly mitigate the environmental impact of chemical manufacturing processes (Goodwin, Carra, Campo, & Soares, 2018).
Chemical Synthesis and Catalysis
Studies on metal cation-exchanged clay catalysts for organic synthesis, including reactions involving phenolic compounds, demonstrate the potential for innovative catalytic approaches in the production of chemicals. Such research could be applicable to synthesizing or modifying compounds like this compound and exploring their applications in various fields (Tateiwa & Uemura, 1997).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-14-19(13-20(24)21(25)26)29-18-11-9-17(10-12-18)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPHAPIBLOONE-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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